3-Cycloheptyl-5-methylpiperidine
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Overview
Description
3-Cycloheptyl-5-methylpiperidine is a heterocyclic organic compound that features a piperidine ring substituted with a cycloheptyl group at the third position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-5-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with methylamine to form an intermediate, which is then cyclized to produce the desired piperidine derivative. The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptyl-5-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
3-Cycloheptyl-5-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-5-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Cycloheptylpiperidine: Similar to 3-Cycloheptyl-5-methylpiperidine but without the methyl group at the fifth position.
Methylpiperidine: A piperidine ring with a methyl group at one of the positions, lacking the cycloheptyl group.
Uniqueness: this compound is unique due to the presence of both a cycloheptyl and a methyl group on the piperidine ring, which imparts distinct steric and electronic properties. These modifications can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
3-cycloheptyl-5-methylpiperidine |
InChI |
InChI=1S/C13H25N/c1-11-8-13(10-14-9-11)12-6-4-2-3-5-7-12/h11-14H,2-10H2,1H3 |
InChI Key |
XOKJDSQOKRSIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C2CCCCCC2 |
Origin of Product |
United States |
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